Tessaric acid
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Overview
Description
Tessaric acid is a natural product found in Laggera alata, Pluchea sericea, and Tessaria absinthioides with data available.
Scientific Research Applications
Sesquiterpene Identification in Tessaria absinthioides
Tessaric acid is identified as one of the sesquiterpenes isolated from the aerial parts of Tessaria absinthioides, along with other compounds like 2-deoxythis compound and ilicic acid. This study focused on the structural characterization of these compounds (Sanz, Donadel, Rossomando, Tonn, & Guerreiro, 1997).
This compound Production Enhancement
Research on enhancing this compound production in Tessaria absinthioides cell suspension cultures found that certain treatments could significantly increase its production. These treatments include dimethylsulfoxide-induced permeabilization and elicitation with compounds like cis-(-)-jasmonic acid (Kurina Sanz, Hernández, Tonn, & Guerreiro, 2000).
Allelochemical Effects of this compound
A study on the allelochemical effects of eudesmane and eremophilane sesquiterpenes, including this compound, demonstrated various impacts on Tribolium castaneum larvae. This compound exhibited specific biological activities like attraction or repellency effects (García, Sosa, Donadel, Giordano, & Tonn, 2004).
Biotransformation in Tessaria absinthioides
This compound was also studied in the context of biotransformation in Tessaria absinthioides cell suspension cultures. The research focused on the conversion of other compounds into this compound, demonstrating its role in the metabolic processes of the plant (Kurina Sanz & Donadel, 2003).
Antiproliferative Activities
A series of this compound derivatives were synthesized and tested for their antiproliferative activities against various human solid tumor cell lines. These derivatives showed potential in inhibiting cell growth and inducing cell cycle arrest (Leon, Donadel, Tonn, & Padrón, 2009).
Potential in Cancer Research
The genus Tessaria, from which this compound is derived, has shown significant contributions to cancer research and treatment. The compounds from Tessaria species, including this compound, have been reported to have antitumor activities and potential in interfering with carcinogenesis, cell proliferation, metastasis, and angiogenesis (Sosa-Lochedino, Hapon, & Gamarra-Luques, 2022).
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[(2R,8S,8aR)-8,8a-dimethyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-9-6-13(16)7-12-5-4-11(8-15(9,12)3)10(2)14(17)18/h7,9,11H,2,4-6,8H2,1,3H3,(H,17,18)/t9-,11+,15+/m0/s1 |
InChI Key |
GAWKUNMREBFQOL-ZVWUFJHRSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C=C2[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)C |
SMILES |
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C(=O)O)C |
Canonical SMILES |
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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